Diazido-propidium

Description

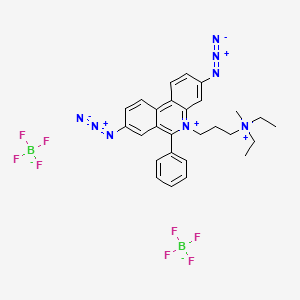

Diazido-propidium is a synthetic derivative of propidium, a well-known fluorescent dye widely used in nucleic acid staining due to its ability to intercalate into double-stranded DNA. The "diazido" modification introduces two azide (-N₃) groups into the propidium structure, which enhances its utility in photoaffinity labeling and crosslinking applications. This compound is particularly valuable in studying DNA-protein interactions and structural biology, as the azide groups enable covalent bonding under UV light, stabilizing transient molecular interactions for analysis .

Key structural features of this compound include:

- A planar aromatic core for DNA intercalation.

- Two azide groups for photoactivated crosslinking.

- A positive charge, facilitating interaction with negatively charged nucleic acids.

Properties

CAS No. |

76391-85-0 |

|---|---|

Molecular Formula |

C27H30B2F8N8 |

Molecular Weight |

640.2 g/mol |

IUPAC Name |

3-(3,8-diazido-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;ditetrafluoroborate |

InChI |

InChI=1S/C27H30N8.2BF4/c1-4-35(3,5-2)17-9-16-34-26-19-22(31-33-29)13-15-24(26)23-14-12-21(30-32-28)18-25(23)27(34)20-10-7-6-8-11-20;2*2-1(3,4)5/h6-8,10-15,18-19H,4-5,9,16-17H2,1-3H3;;/q+2;2*-1 |

InChI Key |

LTAXZIUSUXMEGS-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Other CAS No. |

76391-85-0 |

Synonyms |

diazido-propidium |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical distinctions between Diazido-propidium and analogous compounds:

Key Findings :

Pharmacokinetic and Toxicity Comparisons

- Absorption/Distribution : this compound’s high molecular weight (>600 Da) and polar azide groups limit passive diffusion across cell membranes, a shared limitation with propidium iodide. In contrast, smaller azide-containing compounds like Ethidium Homolog AZD-1 show moderate tissue penetration .

- This contrasts with 1,3-diazetidin-2-one derivatives, which are metabolically stable but prone to hepatic clearance due to aromatic substituents .

- Toxicity : this compound’s azides pose a risk of generating cytotoxic nitrenes upon UV exposure, whereas propidium iodide is less reactive but carries iodide-related toxicity in prolonged use.

Research Utility and Limitations

- Strengths : this compound’s dual functionality (DNA binding + crosslinking) makes it superior to propidium iodide for capturing dynamic DNA-protein interactions .

- Weaknesses : Its poor fluorescence and ADME profile limit applications in live-cell imaging or therapeutic contexts, unlike 1,3-diazetidin-2-one derivatives, which are being optimized for drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.